![molecular formula C28H21FN2OS B6139660 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile, also known as ABT-594, is a potent analgesic agent that has been extensively studied for its potential use in pain management. This compound is a member of the nicotinic acetylcholine receptor agonist family and has been shown to have a unique mechanism of action that differentiates it from other analgesic agents. In
Mechanism of Action
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile acts as a potent agonist at the α3β4 nicotinic acetylcholine receptor subtype. This receptor subtype is found in the peripheral and central nervous systems and has been implicated in pain perception and modulation. 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile's unique mechanism of action allows it to selectively activate this receptor subtype, leading to analgesic effects without the unwanted side effects associated with other analgesic agents.
Biochemical and Physiological Effects:
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been shown to produce potent analgesic effects in animal models. Additionally, it has been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has also been shown to have potential therapeutic applications in the treatment of nicotine addiction, depression, and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile in lab experiments is its potency and selectivity for the α3β4 nicotinic acetylcholine receptor subtype. This allows for more targeted and specific experiments. However, one limitation of using 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile is its potential toxicity, which must be carefully monitored and controlled in lab experiments.
Future Directions
There are several potential future directions for research on 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile. One area of interest is the development of more potent and selective analogs of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile and its potential applications in the treatment of nicotine addiction, depression, and anxiety disorders. Finally, more studies are needed to fully understand the potential toxicity of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile and to develop safe dosing regimens for clinical use.
Synthesis Methods
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-(4-fluorophenyl)-4-oxobutylthioacetate to form 2,4-dichloro-5-fluoro-4-[4-(4-fluorophenyl)-4-oxobutyl]thiopyrimidine. This intermediate is then reacted with 4,6-diphenylnicotinonitrile to form 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been extensively studied for its potential use in pain management. It has been shown to be effective in treating acute and chronic pain in animal models. Additionally, 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been shown to have potential therapeutic applications in the treatment of nicotine addiction, depression, and anxiety disorders.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2OS/c29-23-15-13-22(14-16-23)27(32)12-7-17-33-28-25(19-30)24(20-8-3-1-4-9-20)18-26(31-28)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHDKNRJVWRYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.